![molecular formula C16H16N8 B6452885 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549040-32-4](/img/structure/B6452885.png)
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Some of the synthesized compounds exhibited promising anticancer activity against the examined cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular formula of the compound is C11H16N6O . Its average mass is 248.284 Da and its monoisotopic mass is 248.138565 Da .Applications De Recherche Scientifique
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been found to be a promising compound for the development of new drugs with anti-inflammatory, antidiabetic, and anti-cancer properties. It has also been studied for its potential to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and the development of certain types of cancer.
Mécanisme D'action
Target of Action
Similar compounds with a 6-aminopurine structure have been found to exhibit anticancer activity against various human cancer cell lines .
Mode of Action
Compounds with similar structures have been found to induce apoptosis in cancer cells
Biochemical Pathways
Given the potential anticancer activity of similar compounds, it is likely that this compound affects pathways related to cell growth and apoptosis .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting that this compound may have a similar effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile in lab experiments include its low cost, low toxicity, and its ability to be synthesized in a relatively simple and straightforward manner. Additionally, it has been found to have a variety of potential applications in medicinal chemistry. However, there are some limitations to using this compound in lab experiments. For example, its exact mechanism of action is still not fully understood, and further research is needed to determine its precise effects on biochemical and physiological processes.
Orientations Futures
There are a number of potential future directions for 6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile research. These include further exploration of its mechanism of action, as well as its potential applications in the development of new drugs with anti-inflammatory, antidiabetic, and anti-cancer properties. Additionally, further research is needed to determine the precise biochemical and physiological effects of this compound, as well as its potential toxicity and side effects. Finally, further research is needed to determine the most efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
6-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can be synthesized via a multi-step process involving the condensation of 9-methyl-9H-purin-6-ylamine with piperazine-1-carbonitrile. This reaction is followed by the addition of pyridine-3-carboxaldehyde, which is then reacted with sodium hydroxide and heated to form this compound. The entire process is detailed in a recent study by Guo et al. (2020).
Propriétés
IUPAC Name |
6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8/c1-22-11-21-14-15(22)19-10-20-16(14)24-6-4-23(5-7-24)13-3-2-12(8-17)9-18-13/h2-3,9-11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMHXKMFOTYTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.